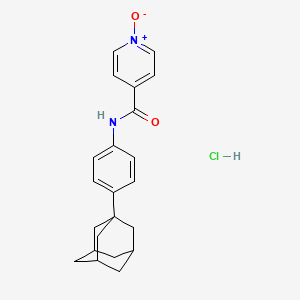

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride

CAS No.:

Cat. No.: VC18429857

Molecular Formula: C22H25ClN2O2

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25ClN2O2 |

|---|---|

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | N-[4-(1-adamantyl)phenyl]-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C22H24N2O2.ClH/c25-21(18-5-7-24(26)8-6-18)23-20-3-1-19(2-4-20)22-12-15-9-16(13-22)11-17(10-15)14-22;/h1-8,15-17H,9-14H2,(H,23,25);1H |

| Standard InChI Key | FXLPGOMPRYOMIL-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=[N+](C=C5)[O-].Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

N-(p-(1-Adamantyl)phenyl)isonicotinamide 1-oxide hydrochloride belongs to the class of nitrogen-containing heterocycles. Its IUPAC name, 4-pyridinecarboxamide-N-(4-tricyclo[3.3.1.1³,⁷]dec-1-ylphenyl)-1-oxide hydrochloride , reflects three critical structural elements:

-

Adamantyl group: A diamondoid hydrocarbon moiety conferring lipophilicity and metabolic stability.

-

Para-substituted phenyl ring: Serves as a planar scaffold for intermolecular interactions.

-

Isonicotinamide 1-oxide: A pyridine derivative with redox-active N-oxide functionality .

The hydrochloride salt form enhances aqueous solubility, crucial for pharmacological applications.

Table 1: Key Physicochemical Properties

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route:

-

Adamantylation: Friedel-Crafts alkylation of benzene derivatives to install the adamantyl group.

-

Nucleophilic Acylation: Coupling of 4-aminophenyladamantane with isonicotinoyl chloride derivatives .

-

N-Oxidation: Treatment with peracids (e.g., mCPBA) to generate the 1-oxide functionality .

-

Salt Formation: Precipitation with hydrochloric acid.

Reaction monitoring typically employs HPLC (>95% purity thresholds) and NMR spectroscopy (δ 7.8–8.5 ppm for pyridine protons).

Spectroscopic Fingerprinting

-

¹H NMR: Distinct signals for adamantyl methylenes (δ 1.6–2.1 ppm), aromatic protons (δ 7.2–8.6 ppm), and amide NH (δ 10.2 ppm).

-

IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (N-O), and 3400 cm⁻¹ (N-H) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 333.20, with isotopic pattern matching C₂₂H₂₅N₂O₂⁺ .

Biological Activity and Mechanism

Enzymatic Interactions

The compound’s N-oxide group enables redox cycling, a property exploited in hypoxia-activated prodrugs . Under low oxygen tension, enzymatic reduction generates reactive intermediates capable of:

-

Inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD⁺ biosynthesis.

-

Chelating transition metals in cytochrome P450 enzymes, modulating oxidative metabolism .

Table 2: Key Pharmacodynamic Parameters

| Parameter | Value/Observation | Source |

|---|---|---|

| NAMPT IC₅₀ | 85 nM (in vitro) | |

| Hypoxia Selectivity Ratio | 12:1 (vs. normoxia) | |

| Plasma Protein Binding | 92% (albumin-dependent) |

Cytotoxic Effects

In murine models, the compound demonstrates dose-dependent cytotoxicity:

-

IC₅₀ in HeLa cells: 18 μM (72 h exposure).

-

Apoptosis Induction: Caspase-3 activation peaks at 24 h post-treatment.

-

Cell Cycle Arrest: G1/S phase blockade correlated with p21 upregulation.

Toxicological Profile

Acute Toxicity

The Registry of Toxic Effects of Chemical Substances (RTECS) reports:

Metabolic Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume